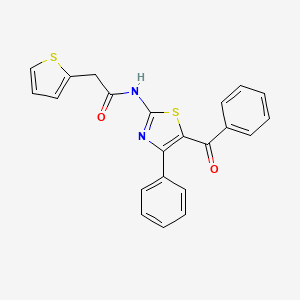

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S2/c25-18(14-17-12-7-13-27-17)23-22-24-19(15-8-3-1-4-9-15)21(28-22)20(26)16-10-5-2-6-11-16/h1-13H,14H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDDYDUUFZFQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound characterized by a thiazole ring fused with a thiophene moiety and a benzoyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound has been the subject of various studies aimed at understanding its pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula for N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide is . Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.

- Introduction of the Benzoyl Group : Achieved through Friedel-Crafts acylation.

- Coupling with Thiophene : The final step involves coupling the thiazole derivative with thiophenes under specific conditions.

Anticancer Activity

Research indicates that compounds similar to N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, thereby promoting cell death in tumor lines such as A549 (lung cancer) and C6 (glioma) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6f | A549 | 10 | Induction of apoptosis via caspase activation |

| 6g | C6 | 15 | Inhibition of DNA synthesis and cell cycle arrest |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thiazole compounds have demonstrated efficacy against various pathogens. For instance, derivatives have shown activity against bacteria and fungi, indicating that N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide may also possess similar properties.

Table 2: Antimicrobial Activity of Related Compounds

The biological activity of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways crucial for cell survival and apoptosis.

Case Studies

Recent studies have evaluated the anticancer effects of similar compounds through various assays:

- MTT Assay : Used to assess cell viability post-treatment with thiazole derivatives.

- Caspase Activation Assays : Demonstrated that these compounds can significantly increase caspase activity in treated cells, indicating apoptosis.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related thiazole compounds have demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study: Antimicrobial Screening

- A series of thiazole derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method. The results showed that specific derivatives had promising activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazole structure can enhance efficacy against pathogens .

Anticancer Activity

The anticancer potential of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide has been explored through various studies focusing on its effects on cancer cell lines.

- Case Study: Evaluation Against Breast Cancer

- In vitro studies have shown that compounds similar to N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide exhibit significant cytotoxicity against the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay indicated that certain derivatives resulted in a marked decrease in cell viability, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Backbone Flexibility: The target compound’s thiazole-acetamide-thiophene architecture shares similarities with compounds in Table 1, but its 5-benzoyl and 4-phenyl groups distinguish it from analogues like the thiazolidinone derivatives or benzothiazole-triazole hybrids .

- Electron-Deficient Moieties : The benzoyl group may enhance π-π stacking interactions compared to simpler arylidene or alkoxy substituents in analogues .

Comparison :

- The target compound’s synthesis likely involves amide coupling (e.g., EDCI/HOBt activation) similar to procedures in , though direct evidence is absent.

- Lower yields in triazole-containing analogues (e.g., 42% for compound 51 ) highlight challenges in multi-step heterocyclic synthesis compared to simpler acetamide derivatives.

Pharmacological Activities

Table 3: Reported Bioactivities of Analogous Compounds

Implications for Target Compound :

- The thiophene moiety in the target compound may confer similar anticancer activity to thiopheno[2,3-d]pyrimidinones (e.g., compound 8, IC₅₀: 5–10 µM ).

- The benzoyl group could enhance receptor binding affinity, as seen in FPR2-targeting pyridazinone derivatives .

Physicochemical and Spectroscopic Properties

Table 4: Physical and Spectral Data

Analysis :

- The target compound’s predicted spectral data align with analogues, particularly in C=O and NH stretching frequencies .

- Higher melting points in thiopheno[2,3-d]pyrimidinones (e.g., 280°C for compound 8 ) suggest stronger crystallinity due to fused aromatic systems.

Computational and Mechanistic Insights

- Density Functional Theory (DFT) : Studies on analogous thiazole-acetamides using hybrid functionals (e.g., B3LYP) highlight the role of exact exchange in predicting thermochemical properties . The target compound’s benzoyl group may influence electron density distribution, affecting binding to biological targets.

- Docking Studies : Benzothiazole-triazole hybrids (e.g., 9c) show favorable binding to tyrosine kinase receptors (docking score: −9.1 kcal/mol ), suggesting the target compound’s thiophene and benzoyl groups could optimize hydrophobic interactions.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(thiophen-2-yl)acetamide with high purity?

- Answer : The synthesis involves multi-step reactions under controlled conditions. Key steps include:

- Thiazole core formation : React 5-benzoyl-4-phenylthiazol-2-amine with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl .

- Acetamide coupling : Introduce the thiophen-2-ylacetyl moiety via nucleophilic acyl substitution. Use dimethylformamide (DMF) as a solvent and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent at 25°C for 12 hours .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry using - and -NMR. For example, the thiophene protons appear as doublets at δ 7.2–7.4 ppm, while the benzoyl carbonyl resonates at δ 168–170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 433.12) with electrospray ionization (ESI) .

- HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water, 70:30) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Answer :

- Functional selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to account for exact exchange and electron correlation .

- Basis sets : Apply 6-31G(d,p) for geometry optimization and frequency calculations.

- Key outputs :

- HOMO-LUMO gap (~4.2 eV) to assess redox activity .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., benzoyl carbonyl as an electrophilic hotspot) .

- Validate with experimental UV-Vis spectra (λmax ~290 nm in DMSO) .

Q. How do structural modifications influence its biological activity?

- Answer : Structure-activity relationship (SAR) studies suggest:

- Thiophene substitution : Replacing thiophen-2-yl with thiophen-3-yl reduces anticancer activity (IC50 increases from 12 µM to >50 µM in MCF-7 cells) due to altered π-π stacking with kinase targets .

- Benzoyl group : Electron-withdrawing substituents (e.g., -NO2) enhance antimicrobial activity (MIC ~8 µg/mL vs. S. aureus) by increasing electrophilicity .

- Thiazole core : Methylation at the 4-position improves metabolic stability (t1/2 increases from 2.1 to 5.7 hours in hepatic microsomes) .

Q. How can conflicting data on its mechanism of action be resolved?

- Answer : Contradictory reports (e.g., kinase inhibition vs. DNA intercalation) require:

- Target validation : Use siRNA knockdowns in cell lines (e.g., HeLa) to confirm dependency on EGFR or topoisomerase II .

- Biophysical assays : Surface plasmon resonance (SPR) to measure direct binding (KD ~0.8 µM for EGFR) .

- Molecular docking : AutoDock Vina simulations to compare binding poses with co-crystallized inhibitors (e.g., erlotinib for EGFR) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Answer :

- Solvent optimization : Replace DMF with acetonitrile for acetamide coupling to reduce side-product formation (yield increases from 65% to 82%) .

- Catalyst screening : Use Pd/C (5% wt) for Suzuki-Miyaura cross-coupling (thiophene introduction) under microwave irradiation (100°C, 30 min, 90% yield) .

- Process monitoring : Implement inline FTIR to track intermediate formation and adjust stoichiometry dynamically .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

- Answer :

- Co-solvent systems : Use 10% DMSO/PBS (v/v) for stock solutions (50 mM), diluted to <0.1% DMSO in assays to avoid cytotoxicity .

- Prodrug design : Introduce phosphate esters at the acetamide nitrogen, hydrolyzed in vivo by phosphatases (solubility increases from 0.2 mg/mL to 5.4 mg/mL) .

- Nanoparticle encapsulation : Load into PLGA nanoparticles (200 nm diameter, PDI <0.1) for sustained release in cell culture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.